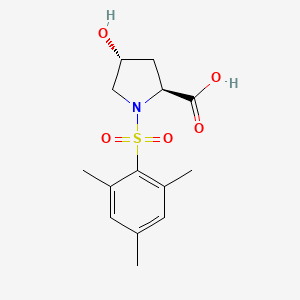
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a mesitylsulfonyl group, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxy group at the 4-position of the pyrrolidine ring.
Mesitylsulfonylation: Attachment of the mesitylsulfonyl group to the nitrogen atom of the pyrrolidine ring.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The mesitylsulfonyl group can be reduced to a simpler sulfonyl group.
Substitution: The hydroxy and mesitylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the mesitylsulfonyl group may yield a simpler sulfonyl derivative.
Aplicaciones Científicas De Investigación
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and mesitylsulfonyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-hydroxy-1-(tosyl)pyrrolidine-2-carboxylic acid: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
(2S,4R)-4-hydroxy-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid: Features a benzenesulfonyl group.
Uniqueness
(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C14H19NO5S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO5S/c1-8-4-9(2)13(10(3)5-8)21(19,20)15-7-11(16)6-12(15)14(17)18/h4-5,11-12,16H,6-7H2,1-3H3,(H,17,18)/t11-,12+/m1/s1 |
Clave InChI |
GPKXJDJMUFBDBV-NEPJUHHUSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC(CC2C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















